![molecular formula C24H28N4O2 B2813779 (4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251617-66-9](/img/structure/B2813779.png)
(4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be catalyzed using a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
- Carbon–Carbon Bond Formation : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal-catalyzed reaction for creating carbon–carbon bonds. Boron reagents, including boronic esters, play a crucial role in this process. The stability and functional group tolerance of pinacol boronic esters make them excellent candidates for SM coupling reactions .
- Antimicrobial and Anticancer Agents : The structural motif of (4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone could be explored for its potential as an antimicrobial or anticancer drug. Molecular modeling studies can guide the design of derivatives with improved pharmacological activities .
Catalysis and Organic Synthesis
Suzuki–Miyaura Coupling
Drug Discovery and Pharmacology
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
[4-(4-butylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-4-5-18-7-9-19(10-8-18)27-22-20-11-6-17(2)26-23(20)25-16-21(22)24(29)28-12-14-30-15-13-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFARWNFHQIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone |
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